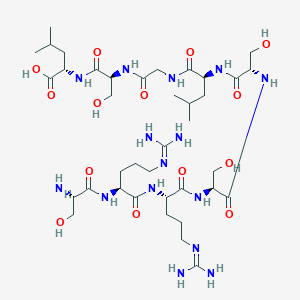
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine is a complex peptide compound It is composed of multiple amino acids, including serine, ornithine, leucine, and glycine, with diaminomethylidene groups attached to the ornithine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automated peptide synthesizers are commonly used in industrial settings to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: The diaminomethylidene groups can be reduced to form corresponding amines.
Substitution: The amino acid residues can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while reduction of diaminomethylidene groups can produce amines.
Applications De Recherche Scientifique
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the development of biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide backbone provides structural stability and specificity for binding to proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-α-glutamyl-L-valyl-L-tryptophan
Uniqueness
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
654067-39-7 |
|---|---|
Formule moléculaire |
C38H71N15O14 |
Poids moléculaire |
962.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H71N15O14/c1-18(2)11-23(30(60)46-13-28(58)47-25(15-55)33(63)51-24(36(66)67)12-19(3)4)50-34(64)26(16-56)53-35(65)27(17-57)52-32(62)22(8-6-10-45-38(42)43)49-31(61)21(7-5-9-44-37(40)41)48-29(59)20(39)14-54/h18-27,54-57H,5-17,39H2,1-4H3,(H,46,60)(H,47,58)(H,48,59)(H,49,61)(H,50,64)(H,51,63)(H,52,62)(H,53,65)(H,66,67)(H4,40,41,44)(H4,42,43,45)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
XUILGCGHVJBDNF-APGJSSKUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
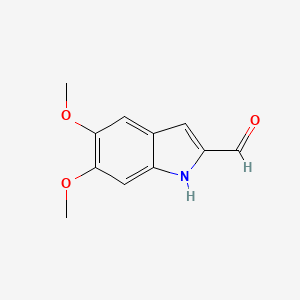

![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)

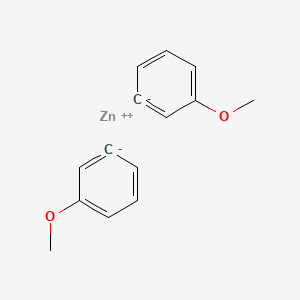
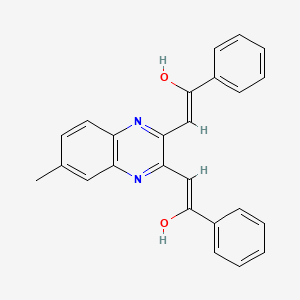

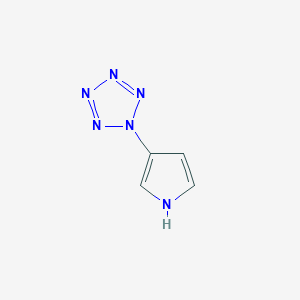

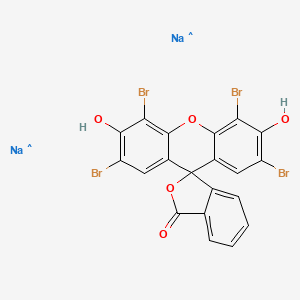
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
